1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor followed by the introduction of the trifluoromethylthio group. The final step involves the chlorination of the propanone moiety under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups play a crucial role in its reactivity, allowing it to interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds such as:
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-amine: Contains an amine group instead of a ketone.
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-thiol: Contains a thiol group instead of a ketone.
These compounds share similar structural features but differ in their functional groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C11H9BrClF3OS |
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Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)9-4-8(18-11(14,15)16)3-2-7(9)5-12/h2-4,10H,5H2,1H3 |
InChI Key |
XWNAGTZZAZAFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)CBr)Cl |
Origin of Product |
United States |
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